molecular formula C17H16ClN3O4S B2728974 N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 2034313-24-9

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2728974
CAS RN: 2034313-24-9
M. Wt: 393.84
InChI Key: GFGDIZORMSFXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H16ClN3O4S and its molecular weight is 393.84. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Insights and Synthesis Methods

Synthesis and Characterization Techniques

The compound's structural features, including the presence of oxalamide groups and thiophene rings, suggest it could be synthesized using techniques similar to those described for bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which have shown potent anti-tumor activities (S. M. Gomha, M. M. Edrees, & Farag M. A. Altalbawy, 2016). This approach might involve reactions with hydrazonoyl halides or ethyl chloroacetate to introduce oxalamide functionalities.

Crystal Structure Analysis

The detailed study of similar compounds, such as N,N'-bis(substituted)oxamides, reveals the potential for forming supramolecular structures through hydrogen bonding, which could be relevant for the development of novel materials or drug delivery systems (Chang Wang, K. Zheng, Yan-Tuan Li, & Zhiyong Wu, 2016).

Biological Activities and Potential Applications

Anticancer Potential

The synthesis of compounds with thiophene moieties has led to the discovery of potential anti-tumor agents, suggesting that similar structures could exhibit promising biological activities. For example, bis-pyrazolyl-thiazoles with thiophene rings have shown significant anti-tumor activity, highlighting the therapeutic potential of structurally related compounds (S. M. Gomha, M. M. Edrees, & Farag M. A. Altalbawy, 2016).

Catalytic Applications

The use of oxalamide and related compounds in catalysis, particularly in coupling reactions, suggests potential applications in organic synthesis and pharmaceutical manufacturing. For instance, copper-catalyzed coupling reactions utilizing (hetero)aryl chlorides and amides have been facilitated by similar catalyst systems, indicating the compound's potential utility in synthetic chemistry (Subhadip De, Junli Yin, & D. Ma, 2017).

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c18-12-4-3-11(9-19)13(8-12)21-17(24)16(23)20-10-14(25-6-5-22)15-2-1-7-26-15/h1-4,7-8,14,22H,5-6,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGDIZORMSFXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide

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